molecular formula C16H11BrN2O2S B7518221 4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No.: B7518221
M. Wt: 375.2 g/mol
InChI Key: GWDLZOHTCCACCZ-UHFFFAOYSA-N
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Description

4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid is unique due to its combination of a thiazole ring and a benzoic acid moiety, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)18-13-7-3-11(4-8-13)15(20)21/h1-9H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDLZOHTCCACCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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